molecular formula C11H14BrIO B14060213 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene

Cat. No.: B14060213
M. Wt: 369.04 g/mol
InChI Key: GGTSDNYSDZEDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the reaction of 2-ethoxy-6-iodophenol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. In reduction reactions, the iodine atom is reduced to form the corresponding deiodinated compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-methoxy-6-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.

    1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene is unique due to the specific combination of bromine, iodine, and ethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

2-(3-bromopropyl)-1-ethoxy-3-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3

InChI Key

GGTSDNYSDZEDHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)I)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.